molecular formula C14H12ClN5O3 B4054698 5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine

5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine

Cat. No.: B4054698
M. Wt: 333.73 g/mol
InChI Key: IRTAQUGDGVIYMH-UHFFFAOYSA-N
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Description

5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by its unique structure, which includes a benzoxadiazole core substituted with a 4-chlorophenyl group, two dimethylamino groups, and a nitro group. Benzoxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry and material science.

Scientific Research Applications

5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine typically involves multiple steps, starting with the preparation of the benzoxadiazole core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe nitro group is often added through nitration reactions using concentrated nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine is unique due to its specific substitution pattern on the benzoxadiazole core, which imparts distinct chemical and biological properties. Its combination of a nitro group, dimethylamino groups, and a 4-chlorophenyl group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O3/c1-19(2)11-7-10(16-9-5-3-8(15)4-6-9)14(20(21)22)13-12(11)17-23-18-13/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTAQUGDGVIYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine
Reactant of Route 2
5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine
Reactant of Route 3
5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine
Reactant of Route 4
5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine
Reactant of Route 5
Reactant of Route 5
5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine
Reactant of Route 6
Reactant of Route 6
5-N-(4-chlorophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine

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